molecular formula C10H16O B1332190 Spiro[4.5]decan-1-one CAS No. 4728-91-0

Spiro[4.5]decan-1-one

Cat. No.: B1332190
CAS No.: 4728-91-0
M. Wt: 152.23 g/mol
InChI Key: FPVZWDQWFCGSFY-UHFFFAOYSA-N
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Description

Spiro[45]decan-1-one is an organic compound with the molecular formula C10H16O It is a spirocyclic ketone, meaning it contains a spiro-connected ring system with a ketone functional group The spiro[45]decan-1-one structure consists of a decane backbone with a spiro junction at the first carbon, forming a unique bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

    Prins/Pinacol Cascade Reaction: One method for synthesizing spiro[4.5]decan-1-one involves a Lewis acid-catalyzed Prins/pinacol cascade reaction.

    Rh(I)-Catalyzed Dimerization: Another synthetic route involves the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a basis for scalable production. The Prins/pinacol cascade reaction and Rh(I)-catalyzed dimerization can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Spiro[4.5]decan-1-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The ketone group in this compound can be reduced to form alcohols.

    Substitution: The compound can participate in substitution reactions, particularly at the spiro junction or adjacent carbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

Spiro[4.5]decan-1-one is used as a building block in organic synthesis due to its unique spirocyclic structure. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology and Medicine

In medicinal chemistry, this compound derivatives have been studied for their potential biological activities. For instance, some derivatives have shown promise as inhibitors of prolyl hydroxylase domains, which are targets for treating conditions like anemia and ischemia .

Industry

The compound’s structural properties make it useful in the development of materials with specific mechanical or chemical characteristics. It can be incorporated into polymers or other materials to enhance their performance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the position of the ketone group. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research. Its ability to undergo various chemical reactions and form derivatives with potential biological activities further distinguishes it from similar compounds.

Properties

IUPAC Name

spiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-5-4-8-10(9)6-2-1-3-7-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVZWDQWFCGSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339476
Record name Spiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4728-91-0
Record name Spiro[4.5]decan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4728-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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